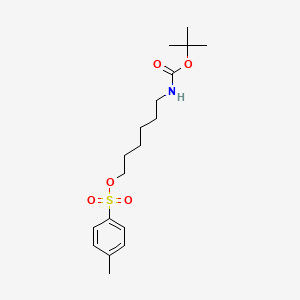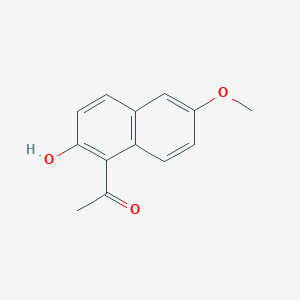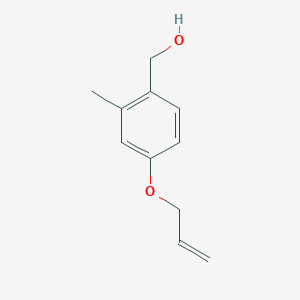
(4-Allyloxy-2-methyl-phenyl)-methanol
Vue d'ensemble
Description
(4-Allyloxy-2-methyl-phenyl)-methanol, also known as 4-allyl-2-methoxyphenol, is an organic compound that has a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a sweet, fruity odor, and is soluble in most organic solvents. This compound has been studied extensively in recent years, and its properties and potential applications have been identified.
Applications De Recherche Scientifique
Synthesis of Allylsilanes and Aldehydes :
- Allyl sulfides, including those with a siloxy or hydroxy group, can be transformed into allylsilanes through stereo- and regiocontrolled processes. One method involves generating an allyllithium from a siloxy compound, leading to the formation of (1R*,2R*)-2-methyl-2-(trimethylsilyl)-3-cyclohexene-1-methanol (Marumoto & Kuwajima, 1993).
- Initiators containing "clickable" hetero-functionalities like aldehyde and allyloxy can be used for ring-opening polymerization and atom transfer radical polymerization. This enables the synthesis of α-aldehyde, α′-allyloxy heterobifunctionalized polymers (Sane et al., 2013).
Catalytic Reactions in Organic Synthesis :
- The gas-phase catalytic production of methyl acrylates using methanol with unsaturated alcohols, such as allyl alcohol, demonstrates the influence of C═C unsaturation on reaction selectivity. This research highlights the strong effect of allyloxy intermediates in these reactions (Zugic et al., 2016).
- A clean and cost-competitive method using methanol as a C1 synthon and H2 source for selective N-methylation of amines involves the use of RuCl3.xH2O as a catalyst. This methodology is highlighted in the synthesis of pharmaceutical agents and tandem reactions with nitroarenes (Sarki et al., 2021).
Photolysis and Photochemical Reactions :
- The photochemical nucleophile–olefin combination (photo-NOCAS) reaction illustrates how methanol acts as a nucleophile in the formation of certain products, showcasing the impact of methanol addition to phenyl-substituted butadienes (Arnold, Chan, & Mcmanus, 1996).
- Photolysis of phenyldisic acids in methanol leads to unique product formation from discrete tautomers, indicating the potential for specific reactions under these conditions (Prager & Smith, 1994).
Propriétés
IUPAC Name |
(2-methyl-4-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7,12H,1,6,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHXPXLMGFCCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

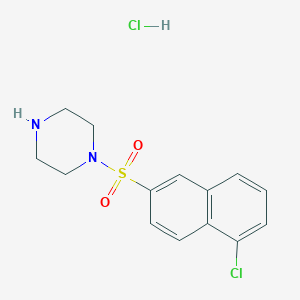
![{2-Benzyl-[2-methoxy-benzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride](/img/structure/B3159813.png)


![7-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3159835.png)
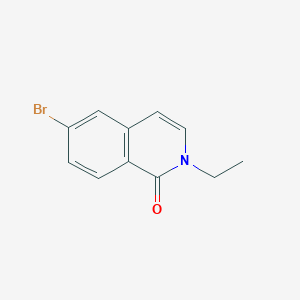
![2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile](/img/structure/B3159867.png)
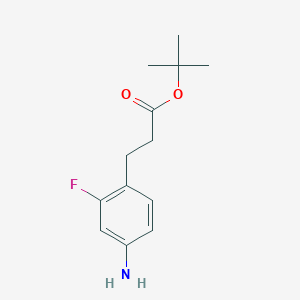


![4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3159890.png)

